3,5-dimethyl-1-phenyl-4-[(E)-2-phenyldiazen-1-yl]-1H-pyrazole
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Overview
Description
“3,5-Dimethyl-4-(phenylazo)-1-phenyl-1H-pyrazole” is a chemical compound, but there’s limited information available about it .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-(3,5-DIMETHYL-4-(PHENYLAZO)PHENYL)ISOINDOLINE”, has a linear formula of C22H21N3 .Chemical Reactions Analysis
There’s a study that selected “3,5-dimethyl-4-(phenylazo)-(lH)-pyrazole” as a model azo compound to establish whether it produces an azoxy metabolite or an N-oxidation metabolite on the heterocyclic ring .Scientific Research Applications
Polarographic Behavior
- Polarographic Reduction Studies : The compound exhibits interesting polarographic behavior, showing a single wave in acidic solutions and two waves in alkaline solutions. This suggests potential applications in electrochemical studies and sensors (Ravindranath, Ramadas, & Brahmaji Rao, 1983).
Structural and Spectral Analysis
- Spectroscopic and Basicity Evidence : Research indicates that derivatives of this compound exist in various forms in different media, impacting their spectroscopic properties and basicity. This could be relevant for analytical chemistry applications (Katritzky & Maine, 1964).
- Tautomerism and Structural Studies : The compound's tautomerism and structural properties have been investigated, which could be important in the design of pharmaceuticals and material science applications (Cornago et al., 2009).
Synthesis and Functionalization
- Synthesis of Derivatives for Ligands and Complexes : It has been used as a base unit for synthesizing asymmetric imine ligands and mixed metal polynuclear complexes, suggesting applications in coordination chemistry and catalysis (Olguín & Brooker, 2011).
Molecular Orbital and Energy Studies
- Energy Band Gap Analysis : Studies on its derivatives highlight the influence of functional groups on tautomeric behavior and energy band gaps, which is crucial in the development of electronic materials and dyes (Ibnaouf et al., 2019).
Antioxidant and Antibacterial Properties
- Antibacterial and Antioxidant Activities : Some derivatives have shown significant antibacterial and antioxidant activities, making them potential candidates for pharmaceutical research (Manojkumar, Ravi, & Gopalakrishnan, 2009).
Corrosion Inhibition
- Corrosion Inhibition Properties : A Schiff base compound derived from this chemical has been studied for its effectiveness in inhibiting steel corrosion, indicating applications in materials science and engineering (Emregül & Hayvalı, 2006).
Optical Properties
- Size Effects on Optical Properties : Research into the optical properties of organic nanoparticles derived from this compound could lead to applications in photonic and optoelectronic devices (Fu & Yao, 2001).
Safety and Hazards
Properties
IUPAC Name |
(3,5-dimethyl-1-phenylpyrazol-4-yl)-phenyldiazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-13-17(19-18-15-9-5-3-6-10-15)14(2)21(20-13)16-11-7-4-8-12-16/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVLYLOTMNISOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)N=NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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